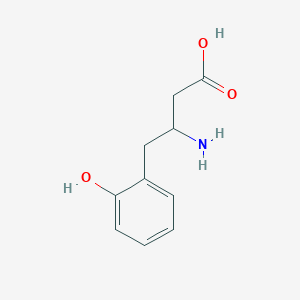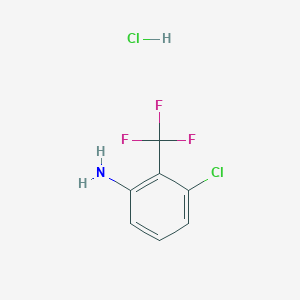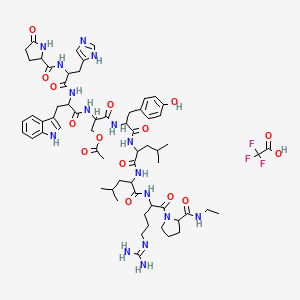
LeuprolideAcetateEPImpurityD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leuprolide Acetate EP Impurity D is a synthetic nonapeptide and an impurity of Leuprolide Acetate, which is a gonadotropin-releasing hormone (GnRH) agonist. This compound is primarily used in research settings to study the properties and effects of Leuprolide Acetate and its related impurities .
準備方法
Synthetic Routes and Reaction Conditions
Leuprolide Acetate EP Impurity D is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the nonapeptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Leuprolide Acetate EP Impurity D follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle the repetitive coupling and deprotection steps efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
化学反応の分析
Types of Reactions
Leuprolide Acetate EP Impurity D undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to study the structure-activity relationship of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogs. These products are analyzed to understand the stability and reactivity of the compound .
科学的研究の応用
Leuprolide Acetate EP Impurity D is used in various scientific research applications, including:
Chemistry: Studying the synthesis and degradation pathways of peptide-based drugs.
Biology: Investigating the biological activity and stability of peptide hormones.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Leuprolide Acetate and its impurities.
Industry: Quality control and standardization of pharmaceutical products containing Leuprolide Acetate.
作用機序
Leuprolide Acetate EP Impurity D, like its parent compound Leuprolide Acetate, acts as a GnRH agonist. It binds to the GnRH receptor, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, followed by downregulation of these hormones due to receptor desensitization. This mechanism is utilized in the treatment of hormone-responsive cancers and other conditions .
類似化合物との比較
Similar Compounds
Leuprolide Acetate: The parent compound, used in the treatment of prostate cancer and endometriosis.
[Pro(Ac)]1-Leuprolide: An acetylated analog used for analytical purposes.
[D-His]-Leuprolide: A histidine-substituted analog.
[L-Leu]6-Leuprolide: A leucine-substituted analog.
Uniqueness
Leuprolide Acetate EP Impurity D is unique due to its specific sequence and the presence of acetylated serine and D-leucine residues. These modifications can influence its biological activity and stability, making it a valuable compound for research and analytical purposes .
特性
分子式 |
C63H87F3N16O15 |
|---|---|
分子量 |
1365.5 g/mol |
IUPAC名 |
[3-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C61H86N16O13.C2HF3O2/c1-7-65-59(88)50-15-11-23-77(50)60(89)43(14-10-22-66-61(62)63)70-53(82)44(24-33(2)3)71-54(83)45(25-34(4)5)72-55(84)46(26-36-16-18-39(79)19-17-36)73-58(87)49(31-90-35(6)78)76-56(85)47(27-37-29-67-41-13-9-8-12-40(37)41)74-57(86)48(28-38-30-64-32-68-38)75-52(81)42-20-21-51(80)69-42;3-2(4,5)1(6)7/h8-9,12-13,16-19,29-30,32-34,42-50,67,79H,7,10-11,14-15,20-28,31H2,1-6H3,(H,64,68)(H,65,88)(H,69,80)(H,70,82)(H,71,83)(H,72,84)(H,73,87)(H,74,86)(H,75,81)(H,76,85)(H4,62,63,66);(H,6,7) |
InChIキー |
OFWNLMVSARWSEY-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


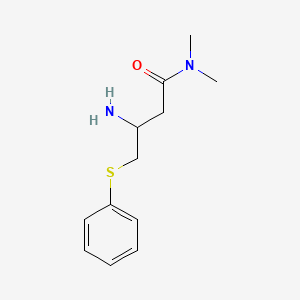
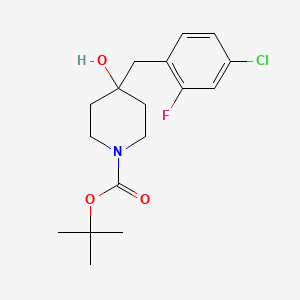
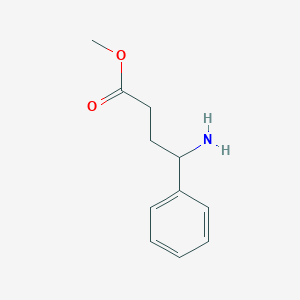
![4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15124092.png)
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B15124096.png)
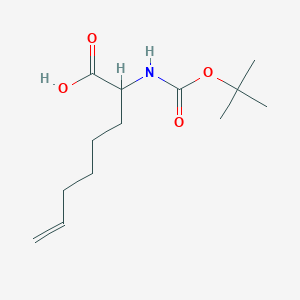
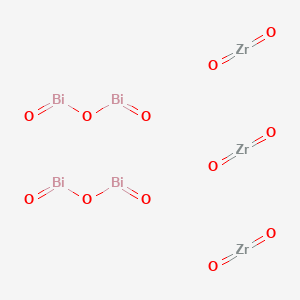
![1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine](/img/structure/B15124117.png)

![(2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124142.png)
![Imidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B15124144.png)
![3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15124159.png)
